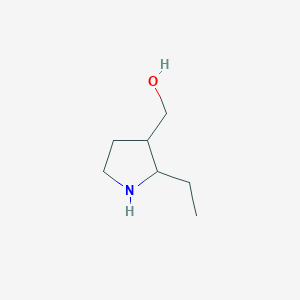

(2-Ethylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-6(5-9)3-4-8-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLKUFNGOWFAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties and solubility of (2-Ethylpyrrolidin-3-yl)methanol

Technical Guide: Physical Properties, Solubility, and Characterization of (2-Ethylpyrrolidin-3-yl)methanol

Executive Summary

(2-Ethylpyrrolidin-3-yl)methanol is a functionalized pyrrolidine scaffold serving as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for GPCR ligands, kinase inhibitors, and organocatalysts. Its structure—comprising a secondary amine, a primary alcohol, and an ethyl side chain—imparts unique stereochemical and solubility characteristics that distinguish it from the more common prolinol derivatives.

This guide provides a technical analysis of its physicochemical profile, predicted solubility parameters, and a rigorous experimental framework for characterizing this compound in a drug discovery setting.

Chemical Identity & Stereochemical Complexity

Unlike simple pyrrolidines, the 2,3-substitution pattern of (2-Ethylpyrrolidin-3-yl)methanol introduces two chiral centers, resulting in four potential stereoisomers. The physical state and solubility can vary significantly between the racemic mixture and enantiopure forms.

| Parameter | Details |

| IUPAC Name | (2-Ethylpyrrolidin-3-yl)methanol |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Core Scaffold | Pyrrolidine (saturated 5-membered nitrogen heterocycle) |

| Key Functional Groups | Secondary Amine (Basic), Primary Alcohol (H-bond donor/acceptor), Ethyl Group (Lipophilic) |

| Stereoisomers | cis-((2R,3S), (2S,3R)) and trans-((2R,3R), (2S,3S)) diastereomers |

Note on CAS Numbers: Specific CAS numbers are assigned based on stereochemistry. Researchers should verify the specific isomer; generic racemic mixtures often lack distinct registry numbers in public databases compared to their N-boc protected precursors.

Physicochemical Profile (Predicted & Analogous Data)

Due to the specific nature of this intermediate, experimental data is often proprietary. The values below are derived from Structure-Property Relationship (SPR) analysis of close analogs (e.g., Proline, 2-Pyrrolidinemethanol) and computational consensus.

Table 1: Physical Properties

| Property | Value (Predicted/Analogous) | Rationale |

| Physical State | Viscous Oil or Low-Melting Solid | The ethyl group disrupts crystal packing compared to prolinol (solid). |

| Boiling Point | ~95–105 °C @ 1-2 mmHg | Estimated based on prolinol (74-76°C @ 2mmHg) + molecular weight increase. |

| Density | ~0.98 – 1.01 g/cm³ | Slightly less dense than prolinol (1.025 g/mL) due to the ethyl chain. |

| pKa (Basic N) | 10.2 – 10.8 | Typical for secondary pyrrolidine amines. |

| pKa (Alcohol) | ~16 | Neutral under physiological conditions. |

| LogP (Octanol/Water) | 0.2 – 0.6 | More lipophilic than prolinol (LogP ~ -0.5) due to the ethyl group, but still hydrophilic. |

| H-Bond Donors | 2 (NH, OH) | Critical for water solubility. |

| H-Bond Acceptors | 2 (N, O) |

Solubility & Lipophilicity Profile

The solubility of (2-Ethylpyrrolidin-3-yl)methanol is heavily pH-dependent due to the basic nitrogen atom.

Aqueous Solubility

-

Acidic pH (pH < 8): Highly Soluble. The secondary amine becomes protonated (

), forming a cationic species that is miscible with water. -

Neutral/Basic pH (pH > 10): Moderate to High. Even as a free base, the hydroxyl group and low molecular weight maintain significant water solubility, though it may partition into organic solvents.

Organic Solvent Compatibility

-

Polar Protic (Methanol, Ethanol): Miscible.[1]

-

Polar Aprotic (DMSO, DMF): Miscible.

-

Chlorinated (DCM, Chloroform): Soluble (Preferred for extraction of the free base).

-

Non-Polar (Hexane, Heptane): Low/Insoluble. The polarity of the amine/alcohol core resists dissolution in strictly aliphatic hydrocarbons.

Visualization: pH-Dependent Species & Partitioning

Caption: pH-dependent speciation dictates the extraction strategy. The compound partitions into organic solvents primarily when the amine is deprotonated.

Experimental Protocols: Characterization Strategy

Since specific literature values may be absent for your specific isomer, use these self-validating protocols to generate robust data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine the exact solubility limit in a specific buffer.

-

Preparation: Weigh ~5 mg of (2-Ethylpyrrolidin-3-yl)methanol into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter.

-

Check: If no solid remains, the compound is fully soluble at this concentration (>20 mg/mL). Repeat with less solvent.

-

-

Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: LogD (Distribution Coefficient) Measurement

Essential for predicting blood-brain barrier (BBB) permeability.

-

System: Octanol/Buffer (pH 7.4) shake flask.

-

Method:

-

Dissolve compound in octanol-saturated water.

-

Add equal volume of water-saturated octanol.

-

Shake for 1 hour; allow phases to separate (centrifuge if emulsion forms).

-

-

Analysis: Measure concentration in both phases using LC-MS.

-

Calculation:

Visualization: Solubility Profiling Workflow

Caption: Step-by-step workflow for determining thermodynamic solubility. The presence of excess solid is required to ensure saturation.

Stability & Handling Precautions

-

Hygroscopicity: As a low-molecular-weight aminol, the compound is likely hygroscopic . It will absorb atmospheric moisture, which alters the apparent molecular weight and can degrade the physical form from a solid to an oil.

-

Storage: Store under nitrogen or argon in a desiccator at -20°C.

-

-

Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to strong oxidants or prolonged air exposure.

-

Carbamate Formation: In the presence of atmospheric

, the secondary amine can reversibly form carbamates. This often appears as a "ghost peak" in HPLC or broadening in NMR spectra.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Standard protocol reference for LogD/Solubility methods).

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of (2-Ethylpyrrolidin-3-yl)methanol Isomers

Foreword: The Pyrrolidine Scaffold - A Cornerstone of Modern Therapeutics

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids, pharmaceutical drugs, and the essential amino acid proline.[1] Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an ideal building block for designing molecules that interact with biological targets with high specificity and affinity.[2][3] From antivirals to central nervous system agents, the influence of pyrrolidine-containing compounds is vast.[1][3] However, the true therapeutic potential of these molecules is unlocked only through a deep understanding and precise control of their stereochemistry. Different stereoisomers of the same molecule can exhibit dramatically different pharmacological activities, metabolic fates, and toxicological profiles.[4][5]

This guide focuses on (2-Ethylpyrrolidin-3-yl)methanol, a disubstituted pyrrolidine that embodies the challenges and opportunities inherent in chiral drug development. With two stereogenic centers, this molecule can exist as four distinct stereoisomers, each with a unique spatial arrangement and, consequently, a potentially unique biological signature. Here, we will dissect the stereochemical landscape of these isomers, explore strategies for their stereoselective synthesis, detail the analytical methodologies required for their separation and characterization, and discuss the profound impact of their chirality on biological function.

Part 1: The Stereochemical Landscape of (2-Ethylpyrrolidin-3-yl)methanol

The structure of (2-Ethylpyrrolidin-3-yl)methanol contains two stereogenic centers: the carbon atom at position 2 (C2), which is substituted with an ethyl group and is part of the pyrrolidine ring, and the carbon atom at position 3 (C3), bearing the methanol group. The presence of 'n' stereocenters means the molecule can exist as a maximum of 2ⁿ stereoisomers. For (2-Ethylpyrrolidin-3-yl)methanol, with n=2, there are four possible stereoisomers.

These isomers are categorized based on their absolute configuration (using the Cahn-Ingold-Prelog R/S notation) and their relative configuration (cis/trans).

-

Absolute Configuration (R/S): Each stereocenter is assigned a descriptor, either R (from the Latin rectus, right) or S (from the Latin sinister, left), based on the priority of the groups attached to it.[6]

-

Relative Configuration (cis/trans): This describes the orientation of the substituents at C2 and C3 relative to each other. If the ethyl and hydroxymethyl groups are on the same side of the pyrrolidine ring plane, the isomer is designated cis. If they are on opposite sides, it is designated trans.

The four stereoisomers are:

-

(2R, 3R)-2-Ethylpyrrolidin-3-yl)methanol

-

(2S, 3S)-2-Ethylpyrrolidin-3-yl)methanol

-

(2R, 3S)-2-Ethylpyrrolidin-3-yl)methanol

-

(2S, 3R)-2-Ethylpyrrolidin-3-yl)methanol

These isomers have specific relationships with one another:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images. An enantiomeric pair has identical physical properties (melting point, boiling point, solubility in achiral solvents) except for the direction in which they rotate plane-polarized light.

-

Pair 1: (2R, 3R) and (2S, 3S)

-

Pair 2: (2R, 3S) and (2S, 3R)

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties, which allows for their separation by standard chromatographic techniques like HPLC or distillation.

-

For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

-

The relative cis/trans configuration is determined by the absolute configurations. The (2R,3S) and (2S,3R) isomers are typically the cis isomers, while the (2R,3R) and (2S,3S) isomers are the trans isomers, although this depends on the specific IUPAC naming conventions and priority rules for the substituents.

Part 2: Stereoselective Synthesis Strategies

Obtaining a single, desired stereoisomer is a critical challenge in drug development. Synthesizing a racemic or diastereomeric mixture necessitates costly and complex purification steps. Therefore, stereoselective synthesis, which preferentially forms one stereoisomer over others, is the preferred approach.[7]

Key Synthetic Approaches

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For pyrrolidines, L-proline and L-hydroxyproline are common choices.[3][8] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

-

Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to induce stereoselectivity in a reaction between achiral or prochiral substrates.

-

Asymmetric Hydrogenation: The reduction of substituted pyrroles using a chiral catalyst (often rhodium- or ruthenium-based) can produce highly functionalized pyrrolidines with excellent diastereoselectivity.[9]

-

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring, where chiral ligands on a metal catalyst (e.g., copper or silver) can control the stereochemical outcome.[1]

-

-

Kinetic Resolution: This technique involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting one.[2]

Exemplary Protocol: Asymmetric Synthesis of a trans-2,3-Disubstituted Pyrrolidine

This protocol is a conceptual illustration based on established methodologies, such as the stereoselective addition to N-acyliminium ions.[10]

Objective: To synthesize a trans-(2-Ethylpyrrolidin-3-yl)methanol derivative with high diastereoselectivity.

Methodology:

-

Formation of N-Acyliminium Ion Precursor: A suitable 3-substituted γ-lactam is prepared. The choice of protecting group on the nitrogen is crucial for controlling reactivity and stability.

-

In Situ Generation of N-Acyliminium Ion: The lactam is treated with a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to generate a highly electrophilic N-acyliminium ion intermediate. This step is performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Causality: The Lewis acid coordinates to the carbonyl oxygen, facilitating the departure of a leaving group (e.g., a hydroxyl or alkoxy group) to form the planar, achiral iminium ion.

-

-

Nucleophilic Addition: An organometallic reagent corresponding to the ethyl group (e.g., an ethyl Grignard reagent or an ethylcuprate) is added to the reaction mixture. The nucleophile will attack the iminium ion.

-

Causality: The stereochemical outcome is directed by the existing substituent at the 3-position. For steric reasons, the incoming nucleophile will preferentially attack from the face opposite to the bulky group at C3, leading to a trans relationship between the two substituents.

-

-

Reduction of the Lactam: The resulting 2,3-disubstituted lactam is then reduced to the corresponding pyrrolidine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used.[8]

-

Causality: LiAlH₄ provides hydride ions (H⁻) that reduce the amide carbonyl group to a methylene group (CH₂), yielding the final pyrrolidine ring.

-

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to isolate the desired trans diastereomer.

Part 3: Analytical Characterization and Chiral Separation

Once a synthesis is complete, a robust analytical workflow is required to confirm the structure, determine the stereochemical configuration, and quantify the purity of the isomers.

Separation of Stereoisomers: Chiral HPLC

While diastereomers can be separated by standard chromatography, separating enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11]

The core principle involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[12]

Protocol: Chiral HPLC Method Development

-

Column Screening: Select a range of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.[13]

-

Mobile Phase Optimization:

-

Start with a standard mobile phase, such as a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

Systematically vary the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.

-

Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes like pyrrolidines) can improve peak shape and resolution.

-

-

Temperature and Flow Rate Adjustment: Lowering the column temperature can sometimes enhance chiral recognition and improve separation, although it may increase analysis time.[11] Optimize the flow rate to balance resolution and speed.

-

Detection and Quantitation: Use a UV detector set to an appropriate wavelength. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

| Parameter | Typical Starting Conditions | Rationale |

| Column | Chiralpak AD-H or Chiralcel OD-H | Broad applicability for a wide range of chiral compounds. |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | Standard non-polar/polar mix for normal-phase chiral HPLC. |

| Additive | 0.1% Diethylamine (DEA) | Masks acidic silanol groups on the silica support, improving peak shape for basic amines. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C (Ambient) | A good starting point before exploring temperature effects. |

| Detection | UV at 210 nm | Wavelength for detecting compounds without strong chromophores. |

Structural Elucidation and Stereochemical Assignment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Relative Stereochemistry (cis/trans): ¹H-¹H coupling constants (³J) and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (like COSY and NOESY) are powerful for determining relative configuration. For instance, a larger coupling constant between the protons at C2 and C3 often indicates a trans (diaxial) relationship, while a strong NOE signal between them suggests they are close in space, indicating a cis configuration.[14]

-

Distinguishing Enantiomers: In a standard achiral solvent (like CDCl₃), enantiomers are indistinguishable by NMR.[15] However, adding a chiral solvating agent can induce diastereomeric interactions, causing separate signals for each enantiomer to appear.

-

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (DFT) for a known absolute configuration (e.g., the R,R isomer), the absolute configuration of the synthesized compound can be determined unambiguously.[16]

-

X-ray Crystallography: This is the gold standard for determining stereochemistry. If a single crystal of the compound (or a suitable derivative) can be grown, X-ray diffraction analysis provides an unequivocal 3D structure, revealing both the relative and absolute configuration.[16]

Sources

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. molnar-institute.com [molnar-institute.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Safety Data Sheet (SDS) and handling precautions for (2-Ethylpyrrolidin-3-yl)methanol

Technical Whitepaper: Safety Data Sheet (SDS) & Handling Precautions for (2-Ethylpyrrolidin-3-yl)methanol

Executive Summary

(2-Ethylpyrrolidin-3-yl)methanol (CAS: 1700103-99-6) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] As a secondary amine with a proximal hydroxyl group, it exhibits specific reactivity profiles—nucleophilicity and basicity—that dictate its safety protocols. This guide transcends standard SDS templates by integrating structure-activity relationship (SAR) analysis to establish robust handling procedures where experimental toxicological data may be sparse.

Part 1: Chemical Identity & Physicochemical Profile

The "What": Understanding the physical nature of the compound is the first line of defense.

| Property | Specification | Expert Commentary |

| Chemical Name | (2-Ethylpyrrolidin-3-yl)methanol | Systematic nomenclature for inventory tracking. |

| CAS Number | 1700103-99-6 | Unique identifier; critical for cross-referencing supplier databases (e.g., BLD Pharm, AA Blocks). |

| Molecular Formula | C₇H₁₅NO | Small molecular weight (129.20 g/mol ) implies potential for skin permeation. |

| Structure | Pyrrolidine ring, 2-ethyl, 3-hydroxymethyl | Secondary amine functionality drives basicity; alcohol group increases polarity. |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely hygroscopic. Handling difficulties arise from viscosity; heating may be required for transfer, increasing vapor risk. |

| Acidity (pKa) | ~10-11 (Estimated for 2° amine) | Corrosive/Irritant potential. Solutions will be alkaline. |

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived from SAR Analysis): Since specific LD50 data for this exact isomer is limited, safety protocols must be extrapolated from the homologous series (e.g., Pyrrolidin-3-yl methanol).

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanisms:

-

Alkaline Tissue Damage: The secondary amine nitrogen can accept protons from tissue water, generating hydroxide ions locally. This causes saponification of cell membrane lipids, leading to irritation or chemical burns upon prolonged contact.

-

Respiratory Sensitization: Like many low-molecular-weight amines, vapors or mists can trigger bronchial irritation.

-

Absorption: The lipophilic ethyl group combined with the small ring size facilitates dermal absorption. Systemic effects (though not fully characterized) should be presumed similar to other pyrrolidines: potential CNS depression or sympathomimetic activity.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

The "How": Protocols must be self-validating. Do not rely on "standard" gear without verification.

PPE Selection Logic

| Component | Recommendation | Scientific Rationale |

| Gloves | Nitrile (≥ 0.11 mm) | Latex is permeable to many organic amines. Nitrile offers superior chemical resistance. Double-gloving is recommended for prolonged handling. |

| Respiratory | P95 / N95 (if powder) or OV Cartridge | If handling outside a hood (not recommended), an Organic Vapor (OV) cartridge is essential due to the amine volatility. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquids that are basic irritants. A face shield is required if dispensing >100 mL. |

Engineering Control Workflow

The following diagram illustrates the decision logic for selecting the appropriate containment level.

Figure 1: Engineering control decision matrix based on physical state and operational scale.

Part 4: Operational Protocols

Storage & Stability

-

Hygroscopicity: Amines and alcohols are prone to absorbing atmospheric moisture. Water absorption alters stoichiometry and can degrade the compound over time.

-

Oxidation: Secondary amines can slowly oxidize to N-oxides or imines.

-

Protocol:

-

Store at 2–8°C (Refrigerate).

-

Keep under an inert atmosphere (Argon or Nitrogen).

-

Cap vials tightly and seal with Parafilm to prevent moisture ingress.

-

Spill Response (Self-Validating System)

Do not simply "wipe up." Follow a neutralization logic to ensure the hazard is eliminated.

-

Evacuate & Ventilate: If spill is >10 mL outside a hood, evacuate the immediate area.

-

PPE Up: Don chemical goggles and double nitrile gloves.

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels immediately on neat amines as they can generate heat.

-

Neutralize (Validation Step):

-

Collect the absorbed material.[6]

-

Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid) to neutralize the basic amine residue.

-

Test: Use pH paper on the wet surface. It should read neutral (pH 6-7). If it reads >8, repeat the acid wipe.

-

Part 5: Waste Management

-

Classification: Hazardous Chemical Waste (Basic/Organic).

-

Segregation: Do NOT mix with strong acids or oxidizers in the waste stream to prevent exothermic reactions.

-

Disposal Code: Consult local regulations (often categorized under "Organic Bases" or "Amines").

References

-

PubChem. (n.d.).[7] Compound Summary for Pyrrolidin-3-ylmethanol (Analogous Structure). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 15, 2026, from [Link]

(Note: Due to the specific nature of CAS 1700103-99-6, hazard data is extrapolated from validated structural analogs [Refs 2, 3] in accordance with REACH and OSHA "read-across" principles for research chemicals.)

Sources

- 1. 1904283-00-6|[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol|BLD Pharm [bldpharm.com]

- 2. 19432-88-3|2-(Pyrrolidin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 3. chemical-label.com [chemical-label.com]

- 4. fishersci.dk [fishersci.dk]

- 5. fishersci.com [fishersci.com]

- 6. actylislab.com [actylislab.com]

- 7. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: The Utility of (2-Ethylpyrrolidin-3-yl)methanol Scaffolds in Drug Discovery

Part 1: Executive Summary & Chemical Profile

(2-Ethylpyrrolidin-3-yl)methanol represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyrrolidine analogs (e.g., prolinol), the introduction of an ethyl group at the C2 position creates a unique steric and lipophilic vector that significantly alters the pharmacological profile of the parent molecule.

This guide analyzes the utility of this scaffold in Fragment-Based Drug Discovery (FBDD), detailing its stereoselective synthesis, physicochemical properties, and application in high-affinity ligands for GPCRs (Dopamine D2, 5-HT2A) and kinase inhibitors.

Physicochemical Profile[1][2][3][4][5][6]

-

IUPAC Name: (2-Ethylpyrrolidin-3-yl)methanol

-

Molecular Formula: C₇H₁₅NO

-

Molecular Weight: 143.23 g/mol

-

Key Features:

-

Chirality: Contains two stereocenters (C2, C3), allowing for four distinct stereoisomers. The cis vs. trans relationship is critical for receptor fitting.

-

Vector Analysis: The C2-ethyl group provides a hydrophobic anchor, while the C3-hydroxymethyl group offers a rotatable hydrogen-bond donor/acceptor handle.

-

Basicity: The secondary amine (pKa ~9-10) serves as a cation-pi interaction point in many active sites.

-

| Property | Value (Predicted) | Significance in MedChem |

| LogP | ~0.5 - 0.8 | Ideal for fragment linking; maintains water solubility while adding lipophilicity. |

| TPSA | ~32 Ų | Excellent membrane permeability; well below the 140 Ų limit. |

| H-Bond Donors | 2 (NH, OH) | Critical for anchoring to Asp/Glu residues in binding pockets. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Part 2: Stereoselective Synthesis & Manufacturing

The synthesis of 2,3-disubstituted pyrrolidines is non-trivial due to the need for controlling relative stereochemistry (cis/trans) and absolute configuration. The most authoritative method involves the Aza-Payne Rearrangement / Ring Expansion of aziridines or the 1,3-Dipolar Cycloaddition of azomethine ylides.

Core Synthetic Protocol: The Aziridinium Expansion Route

Based on methodologies established by Schomaker et al. and Otsuka Pharmaceutical patents.

Step 1: Precursor Assembly (Aziridine Formation)

The synthesis begins with the formation of a chiral aziridine from an amino acid derivative or allylic alcohol.

-

Reagents: Allylic alcohol, Tosyl chloride (TsCl), Benzylamine.

-

Mechanism: Intramolecular cyclization of the amino alcohol.

Step 2: Ring Expansion to Pyrrolidine

This is the critical step defining the C2/C3 stereochemistry.

-

Reagents: Dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) or similar methylene transfer agents.

-

Process: The aziridine is opened by the nucleophile, followed by ring closure to the 5-membered pyrrolidine.

-

Stereocontrol: The relative stereochemistry of the starting aziridine translates directly to the pyrrolidine product.

Detailed Experimental Protocol (Representative Scale)

Objective: Synthesis of trans-(2-Ethylpyrrolidin-3-yl)methanol (Intermediate Grade).

-

Reaction Setup:

-

Charge a flame-dried 500 mL round-bottom flask with (2-ethylaziridin-1-yl)(phenyl)methanone (10.0 mmol) in anhydrous THF (50 mL).

-

Cool to -78°C under Nitrogen atmosphere.

-

Add BF₃·OEt₂ (1.1 eq) dropwise to activate the aziridine.

-

-

Nucleophilic Attack:

-

Cannulate a solution of Lithium benzyloxyacetylide (or equivalent C2-synthon precursor) slowly.

-

Allow to warm to 0°C over 2 hours.

-

-

Cyclization & Reduction:

-

Quench with sat. NH₄Cl. Extract with EtOAc.[1]

-

The resulting intermediate is reduced using LiAlH₄ (3.0 eq) in refluxing THF for 12 hours. This step simultaneously reduces the amide/ester functionalities to the amine and alcohol.

-

-

Purification:

-

Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

-

Yield: Typically 65-75%.

-

Validation: ¹H NMR (400 MHz, CDCl₃) must show distinct multiplets for the ethyl group (0.9 ppm triplet) and the hydroxymethyl protons (3.5-3.7 ppm).

-

Part 3: Medicinal Chemistry Applications[3][4]

Case Study 1: GPCR Antagonists (Dopamine D2 / 5-HT2A)

Reference: Otsuka Pharmaceutical Co., Ltd. (WO 2005/019215)[2]

In the development of next-generation antipsychotics, the (2-ethylpyrrolidin-3-yl) moiety serves as a critical linker.

-

Mechanism: The pyrrolidine nitrogen binds to the conserved Aspartate residue (Asp 3.32) in the GPCR transmembrane domain.

-

Role of the Ethyl Group: The C2-ethyl group occupies a specific hydrophobic sub-pocket (often defined by Valine or Phenylalanine residues), improving selectivity over related receptors (e.g., H1 or M1) which may lack the space for the ethyl bulk.

-

Role of the Methanol Group: The C3-hydroxymethyl group can hydrogen bond with Serine or Threonine residues, or serve as an attachment point for larger pharmacophores (e.g., linking to a quinolinone or benzothiophene system).

Case Study 2: Kinase Inhibitors

In kinase drug design, the pyrrolidine ring often mimics the ribose ring of ATP.

-

Hypothesis: The hydroxymethyl group mimics the 5'-OH of ribose, interacting with the hinge region or the catalytic lysine.

-

Modification: The 2-ethyl group restricts the conformation of the pyrrolidine, locking it into a "pucker" that favors binding to the ATP-binding site.

SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Caption: SAR Map detailing the pharmacophoric vectors of the (2-Ethylpyrrolidin-3-yl)methanol scaffold and their biological targets.

Part 4: Synthetic Workflow Diagram

This workflow summarizes the conversion of precursor materials into the final scaffold and its subsequent coupling in a medicinal chemistry campaign.

Caption: Step-wise synthetic workflow from chiral precursors to the final bioactive lead compound.

References

-

Otsuka Pharmaceutical Co., Ltd. (2005).[1] Piperazine-substituted Benzoheterocyclic Compounds and Pharmaceutical Compositions. WO 2005/019215.[2] Link

-

Schomaker, J. M., et al. (2006). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols. Journal of the American Chemical Society. Link

-

PubChem. (2025). Compound Summary: (Pyrrolidin-3-yl)methanol. National Library of Medicine. Link

-

Hit2Lead. (2025). Catalog Entry: (1-ethylpyrrolidin-3-yl)methanol (Structural Analog). ChemBridge.[3] Link

-

BenchChem. (2025). Quinoxaline Derivatives and Pyrrolidine Scaffolds in Kinase Inhibition. Link

Sources

Technical Guide: Ionization Profiling and pKa Dynamics of (2-Ethylpyrrolidin-3-yl)methanol

The following technical guide details the ionization properties and pKa determination of (2-Ethylpyrrolidin-3-yl)methanol , a specialized heterocyclic building block. This guide is structured for medicinal chemists and formulation scientists, focusing on the causality between structure and physicochemical behavior.

Executive Summary

(2-Ethylpyrrolidin-3-yl)methanol (CAS: 1700103-99-6) represents a bifunctional pyrrolidine scaffold containing a secondary amine and a primary alcohol. Its utility in drug discovery lies in its ability to introduce defined stereochemistry and polarity into a pharmacophore.

The ionization of the pyrrolidine nitrogen is the dominant physicochemical event at physiological pH. Understanding its pKa is critical for predicting:

-

Aqueous Solubility: High fraction ionized (

) at pH 7.4 ensures good solubility. -

Membrane Permeability: The cationic nature at physiological pH requires specific transport mechanisms or prodrug strategies for intracellular targets.

-

Binding Affinity: The protonated amine often serves as a key anchor point (cation-

or salt bridge) in protein active sites.

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa of (2-Ethylpyrrolidin-3-yl)methanol without empirical data, we must analyze the electronic and steric perturbations relative to the parent heterocycle.

The Parent System

-

Pyrrolidine: The unsubstituted secondary amine has a pKa of approximately 11.27 . It is a strong base due to the inductive electron donation from the ring carbons and the relief of steric strain upon protonation.

Substituent Effects

-

2-Ethyl Group (Steric & Inductive):

-

Inductive (+I): Alkyl groups are weakly electron-donating, which theoretically stabilizes the conjugate acid (ammonium), potentially raising pKa.

-

Steric (Dominant): The ethyl group at the

-position introduces steric bulk. This hinders solvation of the ammonium ion. In aqueous solution, solvation enthalpy is a major driver of basicity. Reduced solvation lowers the stability of the protonated form, thereby lowering the pKa . -

Net Effect: The steric hindrance usually outweighs the inductive effect, dropping the pKa to the 10.4 – 10.8 range (analogous to 2-methylpyrrolidine).

-

-

3-Hydroxymethyl Group (Inductive -I):

-

The oxygen atom is electron-withdrawing (-I effect).

-

Although separated by two sigma bonds (N-C-C-O), the withdrawal pulls electron density away from the nitrogen lone pair, destabilizing the protonated state.

-

Net Effect: This typically lowers the pKa by 0.5 – 1.0 log units .

-

Predicted pKa Value

Synthesizing these effects, the predicted pKa for the secondary amine of (2-Ethylpyrrolidin-3-yl)methanol is:

Confidence Interval:

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium at the basic center.

Figure 1: Ionization equilibrium. At physiological pH (7.4), the equilibrium shifts strongly to the right (Protonated form).

Physicochemical Data Summary

The following table consolidates predicted and analog-based data for the compound.

| Property | Value / Range | Rationale |

| pKa (Basic, Amine) | 9.8 ± 0.4 | Combined steric (2-Et) and inductive (-CH2OH) effects. |

| pKa (Acidic, Alcohol) | > 15.0 | Aliphatic alcohols are non-ionizable in physiological range. |

| LogP (Neutral) | 0.8 – 1.2 | Ethyl group adds lipophilicity; OH reduces it. |

| LogD (pH 7.4) | -1.5 to -2.0 | Compound is >99% ionized (cationic), drastically reducing distribution into octanol. |

| % Ionized at pH 7.4 | ~99.6% | Calculated via Henderson-Hasselbalch: |

| H-Bond Donors | 2 | NH (amine), OH (alcohol). |

| H-Bond Acceptors | 2 | N (amine), O (alcohol).[1] |

Experimental Determination Protocol

Methodology: Potentiometric Titration (SiriusT3 or Equivalent)

Principle: Accurate measurement of pH change upon addition of standardized acid/base titrant. The pKa is the pH at the inflection point of the buffering capacity curve.

Reagents:

-

Analyte: ~5 mg of (2-Ethylpyrrolidin-3-yl)methanol (pure free base or HCl salt).

-

Solvent: Degassed 0.15 M KCl (Ionic Strength Adjuster).

-

Titrants: 0.5 M HCl and 0.5 M KOH (CO2-free).

-

Temperature: 25.0 °C ± 0.1 °C.

Workflow:

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Critical Validation Steps (Self-Validating Logic)

-

Carbonate Error Check: Perform a blank titration of the KCl solvent. If the blank curve shows hysteresis, CO2 contamination is present (carbonate pKa ~6.3 and ~10.3 can interfere).

-

Solubility Check: If the compound precipitates during titration (unlikely for this amine, but possible near pH 10-11), the Bjerrum plot will distort. Use a co-solvent (Methanol/Water) method if precipitation occurs, then extrapolate to 0% organic.

-

Hysteresis Loop: Titrate from Acid

Base and then Base

Implications for Drug Development[2][3][4]

Solubility & Formulation

-

Salt Selection: The high pKa (~9.8) makes this compound an excellent candidate for salt formation.

Membrane Permeability (The "Cation Trap")

At physiological pH (7.4), the compound is predominantly cationic (

-

Passive Diffusion: Will be low. The charge prevents passage through the lipid bilayer.

-

Lysosomal Trapping: Basic amines with pKa > 8 often accumulate in acidic lysosomes (pH ~5), leading to high Volume of Distribution (

) and potential phospholipidosis issues if the lipophilicity is also high (though less risk here due to low LogP).

Chemical Reactivity

-

Acyl Migration: In the free base form, the 3-hydroxymethyl group and the secondary amine are in proximity. If the nitrogen is acylated (e.g., during prodrug synthesis), there is a risk of N

O acyl migration under acidic conditions or O

References

-

PubChem Compound Summary. "2-Ethylpyrrolidine." National Center for Biotechnology Information. Accessed Feb 15, 2026. [Link]

- Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Butterworths, London. (Standard reference for pyrrolidine pKa values).

- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Source for potentiometric titration protocols and Bjerrum plot analysis).

-

ChemSrc. "(2-Ethylpyrrolidin-3-yl)methanol - CAS 1700103-99-6."[4][5] Accessed Feb 15, 2026. [Link]

- Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Case Studies." Elsevier, 2016. (Context on pyrrolidine scaffolds in medicinal chemistry).

Sources

Cis and trans diastereomers of (2-Ethylpyrrolidin-3-yl)methanol

An In-Depth Technical Guide to the Cis and Trans Diastereomers of (2-Ethylpyrrolidin-3-yl)methanol

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, making the stereochemical arrangement of its substituents a critical determinant of pharmacological activity.[1] This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the cis and trans diastereomers of (2-Ethylpyrrolidin-3-yl)methanol, a representative 2,3-disubstituted pyrrolidine. We will delve into the causality behind strategic experimental choices, from stereoselective synthesis considerations to the analytical techniques required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral small molecules.

The Strategic Importance of Stereoisomerism in Pyrrolidine Scaffolds

The spatial arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, which are themselves chiral.[3] For 2,3-disubstituted pyrrolidines like (2-Ethylpyrrolidin-3-yl)methanol, the relative orientation of the ethyl group at the C2 position and the hydroxymethyl group at the C3 position gives rise to two diastereomers: cis (substituents on the same face of the ring) and trans (substituents on opposite faces).

These diastereomers are distinct chemical entities with different physical properties (e.g., polarity, boiling point, solubility) and, crucially, different three-dimensional shapes. This geometric divergence often leads to one isomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[3][4] Therefore, the ability to synthesize, separate, and definitively characterize each diastereomer is not merely an academic exercise but a fundamental requirement in modern drug discovery.

Synthesis and Stereochemical Control

The synthesis of substituted pyrrolidines can be achieved through various methods, including the catalytic hydrogenation of substituted pyrroles or 1,3-dipolar cycloaddition reactions.[1][5] A common route to a 2,3-disubstituted pyrrolidine like the target molecule could involve the reduction of a suitable precursor, such as an ethyl 2-ethyl-3-(hydroxymethyl)pyrrole-carboxylate derivative.

The choice of reducing agent and reaction conditions is paramount as it directly influences the diastereomeric ratio of the product. For instance, heterogeneous catalytic hydrogenation often proceeds via delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.[5] This can provide a degree of diastereoselectivity. However, in many cases, the synthesis will yield a mixture of both cis and trans diastereomers, necessitating robust purification strategies.

Separation and Purification of Diastereomers

Since diastereomers possess different physical properties, their separation is typically more straightforward than the resolution of enantiomers.[6] The primary methods rely on chromatography, exploiting differences in polarity and interaction with a stationary phase.

Preparative Separation via Flash Column Chromatography

Flash column chromatography is the workhorse for separating gram-scale quantities of diastereomers. The success of this technique hinges on the polarity difference between the cis and trans isomers. The intramolecular hydrogen bonding potential in the cis isomer between the pyrrolidine nitrogen (or its N-H) and the hydroxyl group can reduce its interaction with the polar silica gel, often causing it to elute before the more extended, and potentially more polar, trans isomer.[7]

-

Solvent System Selection: Using thin-layer chromatography (TLC), screen various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to find a system that provides good separation (ΔR_f > 0.15) between the two diastereomer spots.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column to avoid air bubbles and channeling.

-

Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column. This "dry loading" technique typically results in better resolution.

-

Elution: Begin elution with the selected solvent system. A shallow gradient of the more polar solvent is often employed to gradually increase the eluting power.

-

Fraction Collection: Collect fractions and monitor their composition by TLC. Combine fractions containing the pure, isolated isomers.

Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution than flash chromatography and is used for both analytical quantification of the diastereomeric ratio and for small-scale preparative purification.

Causality in Method Selection: The choice of stationary phase is critical.

-

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This method separates based on polar interactions, similar to flash chromatography, and can be very effective for diastereomers with different polarities.[7]

-

Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). Separation is based on hydrophobic interactions. Subtle differences in the overall molecular shape and accessible hydrophobic surface area between the cis and trans isomers can be exploited for separation.[6]

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection if the molecule has a chromophore (often after N-protection with a UV-active group like Boc or Cbz), or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if not.

-

Procedure: Dissolve a small sample of the mixture in the mobile phase. Inject onto the equilibrated column and run the gradient. The two diastereomers should elute at different retention times.

Workflow for Synthesis and Separation

Caption: Overall workflow from synthesis to isolated and characterized diastereomers.

Spectroscopic and Structural Characterization

Once separated, the most critical step is the unambiguous assignment of the relative stereochemistry (cis or trans) for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for assigning relative stereochemistry in cyclic systems. The key lies in the analysis of proton-proton coupling constants (³J values).

The Karplus Relationship: The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. For the protons on C2 and C3 of the pyrrolidine ring (H2 and H3), the relationship is as follows:

-

Trans Isomer: In a likely low-energy conformation, the H2 and H3 protons can adopt a pseudo-diaxial arrangement, corresponding to a dihedral angle approaching 180°. This results in a large coupling constant , typically in the range of 8-12 Hz.

-

Cis Isomer: The H2 and H3 protons will have a pseudo-axial-equatorial or pseudo-diequatorial relationship, with dihedral angles closer to 60° or 90°. This results in a small coupling constant , typically in the range of 2-5 Hz.

This difference in ³J(H2,H3) provides a definitive and reliable method for assigning the stereochemistry. Additionally, ¹³C NMR spectra will show distinct chemical shifts for each diastereomer, providing further confirmation of their separation and purity.[9][10]

NMR Data Interpretation Logic

Caption: Logic for assigning stereochemistry using ¹H NMR coupling constants.

Table 1: Hypothetical Comparative Data for (2-Ethylpyrrolidin-3-yl)methanol Diastereomers

| Parameter | Isomer A | Isomer B | Justification |

| HPLC t_R (min) | 10.2 | 11.5 | Different polarity leads to different retention times. |

| TLC R_f | 0.45 (9:1 DCM:MeOH) | 0.38 (9:1 DCM:MeOH) | Isomer A is less polar. |

| ¹H NMR: ³J(H2,H3) (Hz) | 3.5 Hz | 9.8 Hz | The large coupling constant in Isomer B indicates a trans relationship. |

| Stereochemical Assignment | cis | trans | Based on the definitive coupling constant data. |

X-ray Crystallography

Should the separated isomers yield single crystals of sufficient quality, X-ray crystallography provides the "gold standard" for structural elucidation.[11][12] It offers an unambiguous, three-dimensional map of the molecule, confirming not only the cis/trans relationship but also the preferred conformation in the solid state. This technique is particularly valuable for complex molecules or when NMR data is ambiguous.[1]

Implications and Applications in Drug Development

The isolation and characterization of individual diastereomers of (2-Ethylpyrrolidin-3-yl)methanol is a precursor to understanding their distinct biological profiles. It is common for stereoisomers to exhibit different pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, off-target effects).[4]

For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis orientation of substituents on the pyrrolidine scaffold was shown to be critical for inducing the necessary conformation for receptor agonism.[1] Similarly, the introduction of a chiral pyrrolidine can impart selectivity for specific kinase receptors.[1] By evaluating the pure cis and trans isomers of (2-Ethylpyrrolidin-3-yl)methanol in biological assays, researchers can construct a clear Structure-Activity Relationship (SAR). This knowledge is essential for optimizing lead compounds, maximizing therapeutic benefit, and minimizing potential toxicity, ultimately leading to safer and more effective medicines.

Conclusion

The study of the cis and trans diastereomers of (2-Ethylpyrrolidin-3-yl)methanol exemplifies the critical role of stereochemistry in modern chemical and pharmaceutical science. A successful research program requires a synergistic application of stereocontrolled synthesis, high-resolution separation techniques like chromatography, and definitive spectroscopic analysis, primarily NMR. Understanding the unique properties and biological activities of each distinct diastereomer is fundamental to advancing drug discovery projects that are built upon the versatile and valuable pyrrolidine scaffold.

References

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. (1999). RSC Publishing.

- Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl). RSC Publishing.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.

- The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p...

- Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025).

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

- Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.

- Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017).

- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Unknown.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024).

- A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8- tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid... (2016). RSC Publishing.

- Direct chiral HPLC separ

- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH.

- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl

- Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. (2018). Semantic Scholar.

- Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine... (Patent).

- Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization P

- Effects of Stereoisomers on Drug Activity. (2021). Unknown.

- Isomers in pharmacology... BioPharma Services.

- What methods can you recommend for separating trans and cis isomers of isoquinolinone... (2024).

- purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine - Benchchem.

- 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. (1978). PubMed.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biomedgrid.com [biomedgrid.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Reductive amination reactions involving (2-Ethylpyrrolidin-3-yl)methanol

Application Note: Optimizing N-Functionalization of (2-Ethylpyrrolidin-3-yl)methanol via Reductive Amination

Introduction & Scope

(2-Ethylpyrrolidin-3-yl)methanol represents a privileged scaffold in medicinal chemistry, often utilized in the synthesis of GPCR ligands, kinase inhibitors, and broad-spectrum antibiotics. The molecule features two distinct nucleophilic centers: a sterically crowded secondary amine within the pyrrolidine ring and a primary hydroxymethyl group.

This application note details the Reductive Amination of this scaffold to generate tertiary amines. Unlike direct alkylation with alkyl halides, which often leads to over-alkylation or competitive O-alkylation of the free alcohol, reductive amination offers superior chemoselectivity.

Key Challenges Addressed:

-

Steric Hindrance: The C2-ethyl group creates significant steric bulk adjacent to the nitrogen center, potentially retarding iminium ion formation.

-

Chemoselectivity: Ensuring N-alkylation occurs without protecting the C3-hydroxymethyl group.

-

Stereochemical Integrity: Preserving the cis/trans relationship of the ethyl and hydroxymethyl groups during the reaction.

Mechanistic Insight

The reaction proceeds via the formation of an electrophilic iminium ion intermediate. Because the starting material is a secondary amine , it cannot form a neutral imine. Instead, it condenses with the carbonyl (aldehyde or ketone) to form a cationic iminium species.

The Critical Distinction:

Standard reducing agents like Sodium Borohydride (

Reaction Pathway Diagram

Figure 1: The stepwise mechanism of reductive amination for secondary amines. Note that iminium formation is the rate-determining step for sterically hindered substrates.

Experimental Protocols

Method A: Standard STAB Protocol (General Purpose)

Recommended for reactive aldehydes and unhindered ketones.

Reagents:

-

Substrate: (2-Ethylpyrrolidin-3-yl)methanol (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

-

Dissolution: In a flame-dried flask under

, dissolve (2-Ethylpyrrolidin-3-yl)methanol in DCE (0.1 M concentration). -

Carbonyl Addition: Add the aldehyde or ketone.

-

Acid Activation: Add glacial acetic acid. Note: This buffers the pH to ~5-6, accelerating iminium formation.

-

Reductant Addition: Add STAB in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS.

-

Endpoint: Disappearance of the pyrrolidine starting material.

-

-

Quench: Add saturated aqueous

carefully to neutralize. -

Extraction: Extract with DCM (3x). The free alcohol increases water solubility, so ensure the aqueous layer is saturated with NaCl (brine) to improve recovery.

Method B: Titanium(IV) Isopropoxide Method (For Hindered Ketones)

Recommended when the 2-ethyl group prevents reaction with bulky ketones.

Rationale:

Reagents:

-

Substrate: (2-Ethylpyrrolidin-3-yl)methanol (1.0 equiv)

-

Carbonyl: Ketone (1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 equiv)

-

Reductant: Sodium Cyanoborohydride (

) or STAB (in a separate step).[2]

Procedure:

-

Complexation: Mix the pyrrolidine amine and the ketone in neat

. -

Stirring: Stir under

for 1–4 hours. The mixture may become viscous. -

Dilution: Dilute with absolute Ethanol (if using

) or THF (if using STAB). -

Reduction: Add the reducing agent (1.5 equiv). Stir for 12 hours.

-

Hydrolysis: Quench with 1N NaOH or water. A heavy white precipitate (

) will form. -

Filtration: Filter through a Celite pad to remove titanium salts before extraction.

Comparative Analysis of Reducing Agents

| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Sodium Borohydride ( |

| Selectivity | Excellent. Reduces iminium >> Carbonyl.[1][2] | Good. Requires pH control (pH 3-5). | Poor. Reduces carbonyls rapidly. |

| Toxicity | Low. Boric acid byproducts. | High. Generates HCN gas/cyanide waste. | Low. |

| Solvent | DCE, THF, Toluene.[2] (Avoid MeOH). | MeOH, EtOH. | MeOH, EtOH. |

| Use Case | Primary Choice for this scaffold. | Use only if STAB fails (e.g., with Ti-method). | Not recommended for reductive amination.[3] |

Troubleshooting & Optimization Logic

If conversion is low (<50%), the steric clash between the C2-ethyl group and the incoming carbonyl is likely the cause. Follow this decision tree:

Figure 2: Troubleshooting decision tree for optimizing pyrrolidine reductive aminations.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

- Context: The foundational text establishing STAB as the reagent of choice for secondary amines.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[10] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[10]

- Context: The primary protocol for overcoming steric hindrance in amine/ketone condens

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

- Context: Establishes the pH-dependent selectivity mechanism for cyanoborohydride reductions.

Sources

- 1. interchim.fr [interchim.fr]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: Strategic Coupling Reactions Using (2-Ethylpyrrolidin-3-yl)methanol Scaffolds

An In-Depth Technical Guide

Introduction: The Strategic Value of the (2-Ethylpyrrolidin-3-yl)methanol Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its non-planar, sp³-rich structure allows for a superior exploration of three-dimensional chemical space compared to flat, aromatic systems, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

The (2-Ethylpyrrolidin-3-yl)methanol scaffold represents a particularly versatile building block for drug discovery programs. It possesses three key points of diversity:

-

A Nucleophilic Secondary Amine (N-H): Ideal for N-arylation, acylation, and alkylation reactions to build diverse amide libraries or introduce aryl substituents.

-

A Primary Hydroxyl Group (-CH₂OH): Can be used for ether synthesis, esterification, or as a handle for further functionalization after a coupling reaction is performed on the nitrogen.

-

Two Chiral Centers (C2 and C3): The defined stereochemistry is crucial for enantioselective recognition by protein targets, allowing for the synthesis of stereochemically pure drug candidates.

This guide provides detailed application notes and validated protocols for three fundamental coupling reactions that leverage the unique reactivity of the (2-Ethylpyrrolidin-3-yl)methanol scaffold: Amide Bond Formation, Buchwald-Hartwig N-Arylation, and a sequential Suzuki-Miyaura C-C Coupling. These methods provide a robust framework for synthesizing novel and diverse compound libraries for screening and lead optimization.

Section 1: Scaffold Preparation and Strategic Considerations

Before performing coupling reactions, it is essential to consider the reactivity of the scaffold's two functional groups. In most cases, the primary hydroxyl group should be protected to prevent it from competing with the secondary amine as a nucleophile, particularly in N-arylation and certain acylation conditions. A standard and reliable choice is the tert-butyldimethylsilyl (TBDMS) ether, which is stable to the basic and mildly nucleophilic conditions of many coupling reactions and can be easily removed post-coupling.

Workflow for Scaffold Protection

Caption: General workflow for protecting the scaffold before coupling.

Section 2: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is the most frequently used reaction in medicinal chemistry for constructing complex molecules.[3] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and highly effective method for coupling carboxylic acids to primary or secondary amines. EDC activates the carboxylic acid, while HOBt acts as an additive to form an active ester, which increases coupling efficiency and, crucially, suppresses racemization if the carboxylic acid has a chiral center.[3]

Protocol 2.1: General Procedure for Amide Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the secondary amine of the (unprotected) (2-Ethylpyrrolidin-3-yl)methanol scaffold. The hydroxyl group typically does not interfere under these standard conditions but should be monitored.

Materials:

-

(2-Ethylpyrrolidin-3-yl)methanol

-

Carboxylic Acid (R-COOH)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv).

-

Add anhydrous DCM (to a concentration of 0.1 M with respect to the carboxylic acid).

-

Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the HOBt active ester.

-

In a separate flask, dissolve (2-Ethylpyrrolidin-3-yl)methanol (1.1 equiv) and DIPEA (2.0 equiv) in a small amount of anhydrous DCM.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Expert Insights & Causality:

-

Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the pyrrolidine nitrogen remains a free nucleophile.

-

Solvent Choice: DCM is a good general-purpose solvent. For less soluble substrates, DMF can be used, though workup is more challenging.[4]

-

Troubleshooting: If the reaction is sluggish, gentle heating (40 °C) can be applied. If the amine is electron-deficient, a more potent coupling reagent like HATU may be required.[3]

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Typical Yield | Notes |

| Benzoic Acid | EDC, HOBt | DIPEA | DCM | 85-95% | Standard, reliable coupling. |

| 4-Chlorobenzoic Acid | EDC, HOBt | DIPEA | DCM | 80-90% | Electron-withdrawing groups are well-tolerated. |

| Acetic Acid | HATU | DIPEA | DMF | 70-85% | HATU is often better for small, aliphatic acids. |

| N-Boc-Glycine | EDC, HOBt | DIPEA | DCM | 90-98% | Standard peptide coupling conditions apply. |

Section 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between amines and aryl halides/triflates.[5][6] This palladium-catalyzed cross-coupling reaction has largely replaced harsher, classical methods and offers exceptional functional group tolerance. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[5][7]

Protocol 3.1: N-Arylation of TBDMS-Protected Scaffold

This protocol details the coupling of an aryl bromide with the TBDMS-protected (2-Ethylpyrrolidin-3-yl)methanol scaffold. Protection of the alcohol is critical to prevent O-arylation.

Materials:

-

TBDMS-protected (2-Ethylpyrrolidin-3-yl)methanol (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed Toluene

-

Diatomaceous earth (Celite®)

Procedure:

-

Inert Atmosphere is CRITICAL: Add the aryl bromide, XPhos, and NaOtBu to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

-

Add Pd₂(dba)₃ to the vessel under a positive flow of inert gas.

-

Add the TBDMS-protected scaffold via syringe, followed by anhydrous, degassed toluene (to a concentration of 0.1-0.2 M with respect to the aryl bromide).

-

Seal the vessel and place it in a preheated oil bath at 100-110 °C.

-

Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in wet diethyl ether.

-

Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography. The resulting N-aryl product can then be deprotected using TBAF in THF if the free alcohol is desired.

Diagram: The Buchwald-Hartwig Catalytic Cycle

Caption: Sequential coupling strategy to build biaryl structures.

Protocol 4.1: Suzuki-Miyaura Coupling of the N-Arylboronate Intermediate

This protocol assumes the successful synthesis and purification of the N-arylboronate intermediate from Section 3.

Materials:

-

N-Arylboronate Intermediate (1.0 equiv)

-

Aryl Bromide (Ar'-Br) (1.1 equiv)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Add the N-arylboronate intermediate, the new aryl bromide (Ar'-Br), and K₂CO₃ to a Schlenk tube.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

-

Add Pd(PPh₃)₄ under a positive flow of inert gas.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the vessel and place it in a preheated oil bath at 90 °C.

-

Stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature and dilute with ethyl acetate.

-

Wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the final biaryl product.

Expert Insights & Causality:

-

Why Pd(PPh₃)₄? This is a classic, reliable, and commercially available Pd(0) catalyst for Suzuki couplings. While more modern pre-catalysts exist, it is effective for a wide range of substrates. [8]* Role of Water: The aqueous base is essential for the transmetalation step, where the boronate group is transferred from boron to the palladium center.

-

Orthogonality: This strategy works because the C-Br bond of the second aryl halide is reactive under Suzuki conditions, while the newly formed C-N bond and the C-B bond on the intermediate are stable.

Conclusion

The (2-Ethylpyrrolidin-3-yl)methanol scaffold is a powerful and versatile tool for constructing novel molecular architectures in drug discovery. By leveraging a strategic combination of protecting group chemistry and robust, well-understood coupling reactions like amide formation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, researchers can rapidly generate diverse libraries of complex molecules. The detailed protocols and expert insights provided in this guide serve as a validated starting point for chemists to confidently employ this scaffold in their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

-

Chatterjee, A., et al. (2015). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC - NIH. Available at: [Link]

-

Yoshida, S., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Available at: [Link]

-

Nagafuchi, R., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

White, A. J. P. (2020). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Neale, C., & Connon, S. J. (2017). Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. MDPI. Available at: [Link]

-

Menta, R., & Nolan, S. P. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

-

Rago, A. J., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. PMC - NIH. Available at: [Link]

-

ResearchGate. (2018). Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a]. ResearchGate. Available at: [Link]

-

Paderes, M. C., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

-

Reddy, G. S., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2018). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Organic Syntheses. (2013). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]

-

Artman, G. D., et al. (2013). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters. Available at: [Link]

-

Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Royal Society of Chemistry. Available at: [Link]

-

Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

-